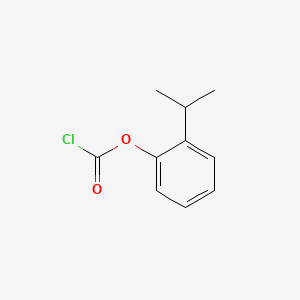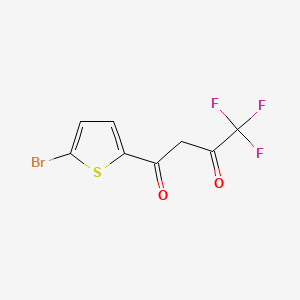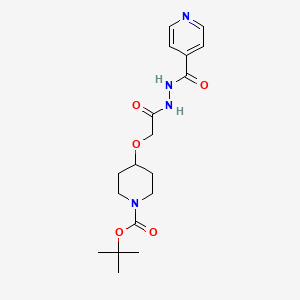
Trt-S-EEE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trt-S-EEE is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is often used in peptide synthesis and protein science, particularly as a protecting group for cysteine residues. The ability to selectively protect and deprotect functional groups is crucial in synthetic chemistry, and this compound plays a vital role in this process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trt-S-EEE typically involves the protection of cysteine residues using trityl (Trt) groups. This process can be achieved through various synthetic routes, including solid-phase peptide synthesis (SPPS). In SPPS, the cysteine thiol group is protected by the Trt group to prevent unwanted side reactions during peptide elongation. The reaction conditions often involve the use of acid-labile protecting groups and carbocation scavengers to ensure selective protection and deprotection .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids, with this compound being incorporated at specific stages to protect cysteine residues. The process is optimized to ensure high yield and purity, making it suitable for commercial applications in peptide and protein synthesis .
Chemical Reactions Analysis
Types of Reactions
Trt-S-EEE undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Trt group can be selectively removed under acidic conditions, allowing for further functionalization of the cysteine residue.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and reducing agents like dithiothreitol (DTT) for disulfide bond reduction. The major products formed from these reactions include free cysteine residues and peptides with modified cysteine .
Scientific Research Applications
Trt-S-EEE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins by protecting cysteine residues during elongation.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of cysteine-rich peptides.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the large-scale production of peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of Trt-S-EEE involves the selective protection of cysteine thiol groups. The Trt group forms a stable bond with the thiol, preventing unwanted reactions during peptide synthesis. Upon completion of the synthesis, the Trt group can be selectively removed under acidic conditions, revealing the free thiol group for further functionalization. This selective protection and deprotection mechanism is crucial for the successful synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
S-Mmt: Another protecting group used for cysteine residues, similar to Trt-S-EEE but with different deprotection conditions.
Fmoc: Commonly used for protecting amino groups in peptide synthesis.
Boc: Another protecting group for amino groups, often used in combination with Fmoc
Uniqueness
This compound is unique due to its stability under a wide range of conditions and its selective deprotection mechanism. This makes it particularly useful in the synthesis of cysteine-rich peptides, where selective protection is crucial for achieving the desired product .
Properties
IUPAC Name |
2-[2-(2-tritylsulfanylethoxy)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3S/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGRRTNNFGDHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
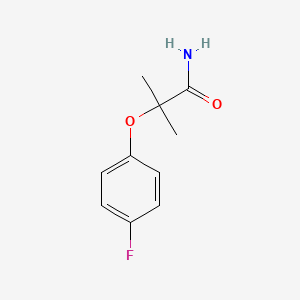
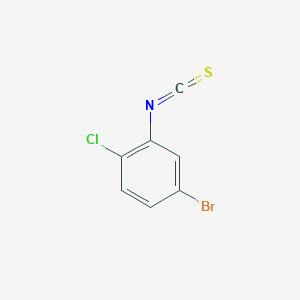
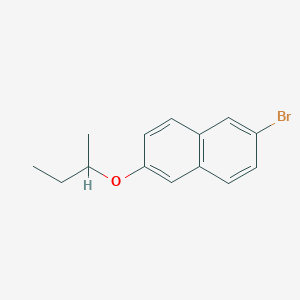
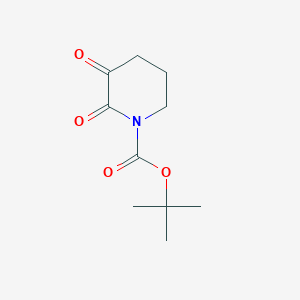
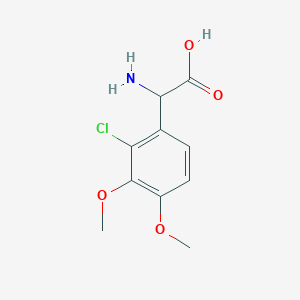
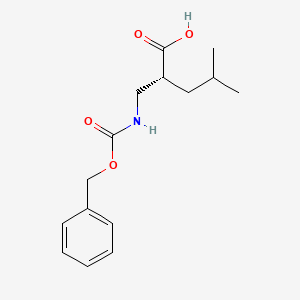
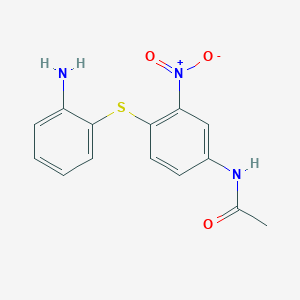
![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)
![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)
![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)
